

# Application Notes and Protocols for the NMR Spectral Analysis of Dihydro- $\beta$ -ionol

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## Compound of Interest

Compound Name: Dihydro-beta-ionol

Cat. No.: B1595605

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## Introduction

Dihydro- $\beta$ -ionol, with the systematic IUPAC name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a sesquiterpenoid alcohol.[1] As a derivative of  $\beta$ -ionone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This document provides detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for dihydro- $\beta$ -ionol, along with standardized protocols for sample preparation and spectral acquisition.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The structural confirmation of dihydro- $\beta$ -ionol is achieved through the analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The chemical shifts are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS).

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of dihydro- $\beta$ -ionol provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data is summarized in the table below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.80	m	1H	H-9
~1.95	m	2H	H-4
~1.90	m	2H	H-7
~1.60	s	3H	H-13
~1.55	m	2H	H-8
~1.40	m	2H	H-3
~1.20	d	3H	H-10
~1.00	s	6H	H-11, H-12

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments and their types (methyl, methylene, methine, or quaternary).

Chemical Shift (ppm)	Carbon Type	Assignment
~136.0	Quaternary	C-6
~128.0	Quaternary	C-5
~68.0	Methine	C-9
~41.0	Methylene	C-7
~40.0	Methylene	C-4
~35.0	Quaternary	C-1
~33.0	Methylene	C-2
~29.0	Methyl	C-11, C-12
~23.0	Methyl	C-10
~22.0	Methyl	C-13
~20.0	Methylene	C-3
~19.0	Methylene	C-8

Note: Assignments are based on general chemical shift ranges and may require 2D NMR experiments for definitive confirmation.

## Experimental Protocols

The following protocols outline the general procedures for obtaining high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of dihydro- $\beta$ -ionol.

### Sample Preparation

- **Sample Purity:** Ensure the dihydro- $\beta$ -ionol sample is of high purity to avoid spectral interference from impurities.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform- $d$  ( $\text{CDCl}_3$ ), methanol- $d_4$  ( $\text{CD}_3\text{OD}$ ), or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ )).

Chloroform-d is a common choice for non-polar to moderately polar compounds like dihydro- $\beta$ -ionol.

- Concentration:
  - For  $^1\text{H}$  NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Aim for 20-50 mg in 0.5-0.7 mL of solvent.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.
- Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

## NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

### $^1\text{H}$ NMR Spectroscopy:

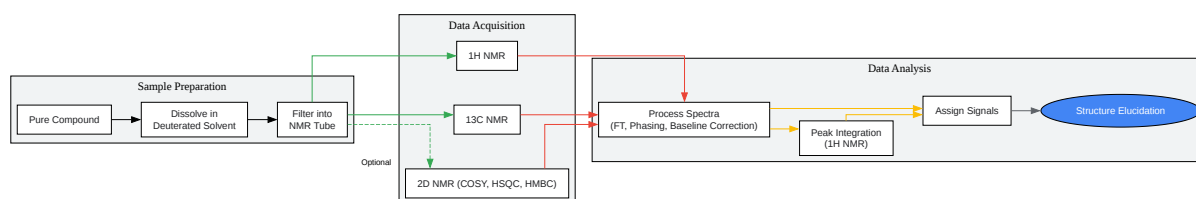
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans, increase for more dilute samples.
- Temperature: 298 K (25 °C).

### $^{13}\text{C}$ NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Temperature: 298 K (25 °C).

## Workflow for Structural Elucidation

The process of characterizing an organic molecule like dihydro- $\beta$ -ionol using NMR spectroscopy follows a logical workflow, often supplemented by other analytical techniques.



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Caption: Workflow for the structural elucidation of dihydro- $\beta$ -ionol using NMR spectroscopy.

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## References

- 1. Dihydro-beta-ionol | C<sub>13</sub>H<sub>24</sub>O | CID 579336 - PubChem [pubchem.ncbi.nlm.nih.gov]
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